molecular formula C8H14O2 B13909900 3-Oxabicyclo[3.2.1]octan-1-ylmethanol

3-Oxabicyclo[3.2.1]octan-1-ylmethanol

Cat. No.: B13909900
M. Wt: 142.20 g/mol
InChI Key: PMWKZPLEOPFQKG-UHFFFAOYSA-N
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Description

3-Oxabicyclo[321]octan-1-ylmethanol is a bicyclic organic compound characterized by a unique structure that includes an oxygen atom within the bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxabicyclo[3.2.1]octan-1-ylmethanol typically involves the use of glycals as starting materials. One efficient method includes a gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the preparation of enantiomerically pure 8-oxabicyclo[3.2.1]octanes, which can then be converted to the desired compound.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the use of catalytic processes and advanced organic synthesis techniques are likely employed to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Oxabicyclo[3.2.1]octan-1-ylmethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the compound can participate in C–H oxidation/oxa-[3,3] Cope rearrangement/aldol cyclization reactions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions can yield oxabicyclo[3.2.1]octane derivatives with different functional groups.

Scientific Research Applications

3-Oxabicyclo[3.2.1]octan-1-ylmethanol has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Oxabicyclo[3.2.1]octan-1-ylmethanol exerts its effects involves its interaction with various molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes and receptors, influencing their activity. For example, it can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 3-Oxabicyclo[3.2.1]octan-1-ylmethanol is unique due to its specific combination of a bicyclic framework with an oxygen atom and a methanol group. This structure imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

3-oxabicyclo[3.2.1]octan-1-ylmethanol

InChI

InChI=1S/C8H14O2/c9-5-8-2-1-7(3-8)4-10-6-8/h7,9H,1-6H2

InChI Key

PMWKZPLEOPFQKG-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC1COC2)CO

Origin of Product

United States

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